Structural Key Differentiation: 3-Chloro-4-fluorophenyl vs. 3-Chloro-4-methoxyphenyl Substituent — Impact on Lipophilicity and H-Bonding Capacity
Among the closest catalogued analogs in the benzoxazole-pyrrolidine-2-carboxamide series, CAS 1796903-50-8 is distinguished from its 3-chloro-4-methoxyphenyl congener (CAS 1796933-15-7) by the substitution of a fluorine atom for a methoxy group at the 4-position of the N-phenyl ring. This single-atom exchange produces measurable differences in hydrogen-bond acceptor count, computed LogP, and topological polar surface area [1][2][3]. The 4-fluoro substituent is a weaker H-bond acceptor than 4-methoxy, reducing the total H-bond acceptor count from 6 (methoxy analog) to 5 (target compound) [1][2]. The fluorine atom also lowers the molecular weight by 12 Da (359.78 vs. 371.82) and reduces computed lipophilicity, with XLogP3 of 4.4 for the target compound versus a predicted higher LogP for the methoxy analog [1][3]. These differences are pharmacokinetically meaningful: a LogP shift of approximately +0.6 units in the methoxy direction would be expected to increase membrane permeability but also potentially elevate metabolic clearance and plasma protein binding, altering both in vitro assay behavior and in vivo pharmacokinetic profiles [3].
| Evidence Dimension | Lipophilicity and hydrogen-bond acceptor count (structural differentiation from closest analog) |
|---|---|
| Target Compound Data | XLogP3 = 4.4; HBA = 5; MW = 359.78 Da; tPSA = 58.4 Ų (kuujia.com); Rotatable bonds = 3 (kuujia.com) [1] |
| Comparator Or Baseline | CAS 1796933-15-7 (3-chloro-4-methoxyphenyl analog): HBA = 6; MW = 371.82 Da; tPSA comparable but LogP predicted higher due to –OCH₃ vs. –F [3] |
| Quantified Difference | ΔMW = –12 Da (lighter); ΔHBA = –1 (fewer H-bond acceptors); ΔLogP ≈ –0.6 to –0.8 units (lower lipophilicity, estimated from fragment-based contributions of –F vs. –OCH₃) [1][3] |
| Conditions | Computed physicochemical properties; predicted using XLogP3 algorithm (PubChem) and standard fragment-based methods; no experimental LogD₇.₄ data available for either compound |
Why This Matters
For procurement decisions in lead optimization programs, the –F/–OCH₃ switch alters membrane permeability and metabolic stability in opposing directions; selecting the wrong analog for a screening cascade may yield misleading SAR conclusions if the substituent's physicochemical contribution is not properly controlled.
- [1] Kuujia.com. CAS No. 1796903-50-8: target compound page with computed properties (XLogP3: 4.4, tPSA: 58.4 Ų, HBD: 1, HBA: 5, Rotatable bonds: 3, MW: 359.78). Accessed April 2026. View Source
- [2] ZINC Database. ZINC15578906: 1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide. Computed properties: MW 359.788, LogP 4.409, HBD 1, HBA 4, tPSA 68 Ų, Rotatable bonds 5. Note: slight differences in tPSA and rotatable bond count vs. kuujia.com reflect different computational algorithms. View Source
- [3] Kuujia.com. CAS No. 1796933-15-7: 1-(1,3-Benzoxazol-2-yl)-N-(3-chloro-4-methoxyphenyl)pyrrolidine-2-carboxamide. Comparator compound with 4-methoxy substituent; MW: 371.82; Density: 1.384±0.06 g/cm³ (predicted); pKa: 13.01±0.70 (predicted). Accessed April 2026. View Source
